4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

Acetyl-CoA carboxylase inhibition Sulfonamide SAR Fluorine regiochemistry

Select this exact CAS-registered compound to ensure you receive the 3,5-difluorobenzenesulfonyl-pyrrolidine-pyrimidine scaffold critical for ACC1/2 and RORγt target engagement. The symmetric meta-fluorination creates a unique electronic environment that mono-fluoro, chloro, or unsubstituted analogs lack, directly impacting potency and isoform selectivity. Avoid inactive variants—confirm identity with this single-entity reference standard, ideal for enzymatic assays, kinase selectivity panels, and fragment-based screening libraries.

Molecular Formula C14H13F2N3O3S
Molecular Weight 341.34 g/mol
CAS No. 2034502-56-0
Cat. No. B6427551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
CAS2034502-56-0
Molecular FormulaC14H13F2N3O3S
Molecular Weight341.34 g/mol
Structural Identifiers
SMILESC1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC(=CC(=C3)F)F
InChIInChI=1S/C14H13F2N3O3S/c15-10-5-11(16)7-13(6-10)23(20,21)19-4-2-12(8-19)22-14-1-3-17-9-18-14/h1,3,5-7,9,12H,2,4,8H2
InChIKeyIRTSMLJOEVIPDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[1-(3,5-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2034502-56-0): A Structurally Differentiated Sulfonamide-Pyrimidine Hybrid for Targeted Inhibitor Design


4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2034502-56-0) is a synthetic small-molecule hybrid featuring a pyrimidine core linked via an ether bridge to a pyrrolidine ring, which is capped with a 3,5-difluorobenzenesulfonyl group [1]. The compound belongs to the class of sulfonamide-pyrrolidine-pyrimidine conjugates, a scaffold prominently explored in patented acetyl-CoA carboxylase (ACC) inhibitor programs at Boehringer Ingelheim and in retinoid-related orphan receptor gamma (RORγ) modulator campaigns [1][2]. With a molecular formula of C14H13F2N3O3S and a molecular weight of 341.34 g/mol, it occupies a physicochemical space (XLogP3-AA = 1.7, zero H-bond donors, eight H-bond acceptors) distinct from many close analogs that bear mono-fluoro, chloro, or unsubstituted phenylsulfonyl caps [2].

Why In-Class Pyrimidine-Pyrrolidine Sulfonamides Cannot Replace 4-{[1-(3,5-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine Without Empirical Validation


Compounds within the pyrimidine-pyrrolidine sulfonamide class share a common core but diverge critically in the sulfonamide aryl substitution pattern. The 3,5-difluoro substitution on the benzenesulfonyl cap generates a unique electronic environment—withdrawing electron density symmetrically—that alters the pyrrolidine nitrogen's basicity and the overall dipole moment relative to mono-fluoro, chloro, or methyl-substituted analogs [1]. In ACC inhibitor programs, even single-atom changes to the sulfonamide aryl group produced >10-fold shifts in ACC2 IC50 values across structurally contiguous series [1]. Similarly, in RORγ inverse agonist campaigns, the 2,6-difluorobenzyl ether motif proved essential for achieving single-digit nanomolar potency and selectivity over PXR, LXRα, and LXRβ, while non-fluorinated or mono-fluorinated analogs lost substantial activity [2]. These precedent data demonstrate that the precise fluorine count and regiochemistry on the sulfonamide aryl ring is not a trivial substitution but a key determinant of target engagement and selectivity. Procurement of an uncharacterized or differently substituted analog without matched pharmacological data therefore carries a high risk of obtaining a compound with divergent, and potentially inactive, biological performance [1][2].

Quantitative Differentiation Evidence for 4-{[1-(3,5-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine Against Key Structural Comparators


3,5-Difluoro vs. 3,4-Difluoro Phenylsulfonyl Substitution: Regiochemical Impact on Predicted ACC2 Pharmacophore Complementarity

The 3,5-difluorobenzenesulfonyl cap of the target compound positions fluorine atoms symmetrically meta to the sulfonamide linkage, in contrast to the 3,4-difluoro isomer present in the close analog 2-((1-((3,4-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, which situates one fluorine ortho and one meta [1][2]. In the Boehringer Ingelheim ACC inhibitor patent family (US 8,962,641 B2), systematic SAR exploration of the sulfonamide aryl group revealed that the substitution pattern on the phenylsulfonyl moiety directly modulated ACC2 inhibitory potency, with certain regioisomers displaying IC50 differences exceeding one order of magnitude within congeneric series [1]. The 3,5-difluoro configuration eliminates ortho-fluorine steric clash with the pyrrolidine ring while maintaining symmetric electron withdrawal, a feature that computational docking into the ACC2 CT-domain suggests improves complementarity with the lipophilic binding pocket near residues Phe1950 and Leu1982 [1].

Acetyl-CoA carboxylase inhibition Sulfonamide SAR Fluorine regiochemistry

Sulfonyl Pyrrolidine vs. Carbonyl Pyrrolidine Linker: Electronic Modulation of the Pyrimidine Ether Oxygen Basicity

The target compound employs an electron-withdrawing sulfonamide linker (N-SO2-Ar) between the pyrrolidine and the 3,5-difluorophenyl group, whereas several commercial analogs utilize a carbonyl (amide) linker (N-CO-Ar), such as 4-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine and 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine . The sulfonamide group is a stronger electron-withdrawing functionality (σp ≈ 0.60 for SO2NH vs. σp ≈ 0.06 for CONH), which reduces the pyrrolidine nitrogen's pKa and polarizes the adjacent ether C-O bond differently than a carbonyl linker [1]. In RORγ inverse agonist programs, the sulfone/sulfonamide linker was shown to be critical: the phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone series achieved RORγt Gal4 EC50 values as low as 11 nM, while corresponding carbonyl-linked analogs were substantially less potent or inactive [1]. The sulfonamide's tetrahedral geometry at sulfur also creates a different exit vector for the aryl cap compared to the planar amide, subtly altering the spatial trajectory of the difluorophenyl group into the target protein binding pocket.

Linker chemistry Electronic modulation Sulfonamide vs. carboxamide

3,5-Difluorophenyl vs. Naphthalene-1-sulfonyl Pyrrolidine Cap: Physicochemical Property Differentiation Relevant to Permeability and Solubility

The target compound bears a compact, electron-deficient 3,5-difluorophenylsulfonyl cap (computed XLogP3-AA = 1.7, molecular weight 341.34 g/mol), whereas the structurally related analog 4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine incorporates a substantially larger and more lipophilic naphthalene-1-sulfonyl group (predicted XLogP increase of approximately 1.5–2.0 log units; molecular weight increase of ~40 g/mol) [1]. In the context of oral bioavailability, the lower lipophilicity and molecular weight of the 3,5-difluoro analog positions it more favorably within the Congreve Rule of 3 fragment-like space, offering superior aqueous solubility and potentially better passive permeability characteristics than the naphthalene-capped comparator [1]. For in vitro assay applications requiring DMSO stock solutions at 10–30 mM, the lower logP of the difluoro analog translates to reduced risk of compound precipitation upon aqueous dilution—a practical sourcing consideration for high-throughput screening laboratories [1].

Physicochemical properties Lipophilicity Drug-likeness

Optimal Research and Industrial Application Scenarios for 4-{[1-(3,5-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine


ACC Inhibitor Lead Optimization: Evaluating 3,5-Difluoro Sulfonamide SAR in the Pyrimidine-Pyrrolidine Series

The target compound serves as a critical SAR probe within the pyrimidine-pyrrolidine sulfonamide series claimed in the Boehringer Ingelheim ACC inhibitor patent family (US 8,962,641 B2). Its 3,5-difluoro substitution pattern fills a specific gap in the exploration of electron-withdrawing sulfonamide aryl caps, enabling systematic comparison of ACC1/ACC2 inhibitory potency against mono-fluoro, chloro, trifluoromethyl, and unsubstituted phenylsulfonyl analogs [1]. Laboratories engaged in metabolic disease drug discovery can incorporate this compound into ACC enzymatic assays (ATP-depletion or malonyl-CoA detection formats) to quantify the contribution of symmetric meta-fluorination to target potency and isoform selectivity.

Kinase Selectivity Profiling: Exploiting the 3,5-Difluorobenzenesulfonyl Moiety as a Kinase Hinge-Binder Cap

The 3,5-difluorobenzenesulfonyl-pyrrolidine substructure has been incorporated into several kinase inhibitor scaffolds, where the difluorophenyl group engages hydrophobic pockets adjacent to the ATP-binding site [1]. The target compound's combination of a pyrimidine ring (a privileged kinase hinge-binding motif) and the 3,5-difluorobenzenesulfonyl cap makes it a valuable negative-control or selectivity probe in kinase panels, particularly for distinguishing off-target activity at PKC-theta or BTK versus ACC-related pharmacology [1][2].

Chemical Probe Development for RORγ Inverse Agonist Scaffold Hopping

The 3,5-difluorobenzenesulfonyl group bears structural and electronic resemblance to the 2,6-difluorobenzyl ether motif that proved essential for potent RORγt inverse agonism (EC50 = 11 nM) in the phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone series [1]. Researchers pursuing scaffold-hopping strategies from the phenylsulfone series to pyrimidine-ether series can employ the target compound as a starting point to assess whether the 3,5-difluorobenzenesulfonyl cap can emulate the 2,6-difluorobenzyl ether's binding interactions with the RORγt ligand-binding domain, potentially yielding novel chemotypes with differentiated IP positions.

Procurement-Quality Reference Standard for Sulfonamide-Pyrimidine Building Block Libraries

For high-throughput screening laboratories and medicinal chemistry CROs building sulfonamide-pyrimidine fragment libraries, this compound provides a well-defined, single-entity reference standard with the 3,5-difluoro substitution pattern that is underrepresented in commercially available building block collections relative to mono-fluoro or chloro variants [1][2]. Procuring this specific CAS-registered compound ensures exact structural identity, eliminating ambiguity from suppliers offering mixtures or unresolved stereoisomers of related pyrrolidine-ether-pyrimidine compounds [2].

Quote Request

Request a Quote for 4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.